4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid
CAS No.: 940493-22-1
Cat. No.: VC21377134
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940493-22-1 |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.4g/mol |
| IUPAC Name | 4-[4-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-7-5-13(6-8-14)17(23)19-11-3-1-2-4-12-19/h5-8H,1-4,9-12H2,(H,18,20)(H,21,22) |
| Standard InChI Key | FXKACQCZAPIQQH-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
| Canonical SMILES | C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Identification
4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid is identifiable through several standard chemical identifiers. The compound has a specific seven-membered azepane ring structure incorporated into a larger molecular framework containing both amide and carboxylic acid functional groups. These structural features contribute to its unique chemical behavior and potential biological activities.
Table 1.1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 940493-22-1 |
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.4 g/mol |
| Synonyms | 4-((4-(Azepane-1-carbonyl)phenyl)amino)-4-oxobutanoic acid |
The chemical structure of this compound is characterized by an azepane ring connected to a carbonyl group, which is further attached to an anilino moiety. This anilino group is linked to an oxobutanoic acid chain, creating a molecule with multiple functional groups that can participate in various chemical and biochemical interactions .
Structural Characteristics
The molecular architecture of 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid features several important structural elements that define its chemical behavior. The compound contains both carboxylic acid and amine functional groups, classifying it as an amino acid derivative. This dual functionality allows the molecule to potentially interact with biological systems through multiple binding modes.
The azepane ring (a seven-membered saturated heterocycle containing nitrogen) provides a distinctive three-dimensional structure to the molecule. This structural element contributes to the compound's spatial arrangement and potentially influences its ability to interact with biological targets. The presence of both the azepane ring and the anilino group creates a molecule with varied electron density distributions, affecting its reactivity and binding capabilities.
Synthesis Methodologies
The preparation of 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid typically involves sophisticated multi-step organic reactions. These synthetic pathways must be carefully controlled to ensure high purity and yield for research applications.
A common synthetic route begins with the preparation of an anilino derivative, which is subsequently reacted with azepanecarbonyl compounds under specific reaction conditions. This approach ensures that the final product maintains its structural integrity and desired chemical properties. The synthesis typically requires careful control of reaction parameters, including temperature, solvent systems, and catalyst selection.
The synthetic challenges associated with this compound relate to the selective formation of the key amide bonds while maintaining the integrity of the carboxylic acid functionality. Protecting group strategies are often employed to prevent unwanted side reactions during the multiple synthetic steps. After completion of the core structure, deprotection steps reveal the final functional groups in their active forms.
Research Applications
Biochemical Research
In biochemical research, 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid serves as a valuable tool for investigating various biological processes. Its structural features make it particularly relevant for studies involving amino acid metabolism and protein interactions. The compound's unique combination of functional groups allows it to participate in specific biochemical pathways, potentially providing insights into cellular processes and metabolic functions.
The dual functionality of both carboxylic acid and amine groups positions this compound as an interesting molecule for studying how structural modifications can influence binding to biological targets. Researchers utilize this compound in various biochemical assays to explore structure-activity relationships and to develop novel approaches for modulating biological systems.
Pharmaceutical Research
The pharmaceutical research applications of 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid are particularly noteworthy. The compound's structural complexity and distinctive functional groups make it a candidate for developing novel therapeutic agents. Its molecular architecture allows for potential interactions with specific biological targets, which could be exploited for medicinal purposes.
The azepane ring structure is a motif found in several pharmacologically active compounds, suggesting that 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid might exhibit interesting biological activities. Researchers investigate such compounds for their potential to modulate enzyme activities or interact with specific cellular receptors, which could lead to the development of new therapeutic strategies.
| Interaction Type | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Modulation | Inhibitor or substrate for specific enzymes | Metabolic pathway studies |
| Protein Binding | Interaction with specific protein targets through multiple binding sites | Protein-ligand interaction studies |
| Signaling Pathway Modification | Potential interference with cellular signaling cascades | Cell biology and signal transduction research |
Analytical Methods
Several sophisticated analytical techniques are commonly employed to study the interactions and properties of 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid. These methods allow researchers to understand how this compound interacts with biological systems and to characterize its physical and chemical properties.
Surface plasmon resonance (SPR) is utilized to assess binding affinity between this compound and specific biomolecules. This technique provides real-time data on association and dissociation rates, offering insights into the kinetics of molecular interactions. Nuclear magnetic resonance (NMR) spectroscopy allows detailed structural characterization and can help identify specific binding sites and conformational changes. Enzyme-linked immunosorbent assays (ELISA) may be employed to evaluate the compound's interactions with specific proteins or enzymes.
These analytical approaches contribute to a comprehensive understanding of how 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid behaves in various experimental contexts, providing valuable data for researchers exploring its potential applications.
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